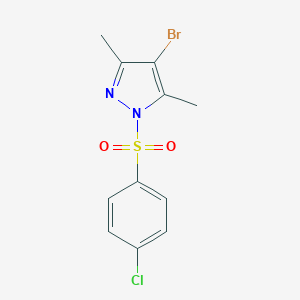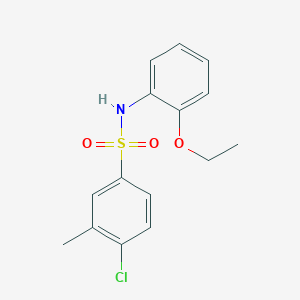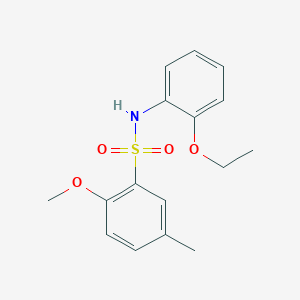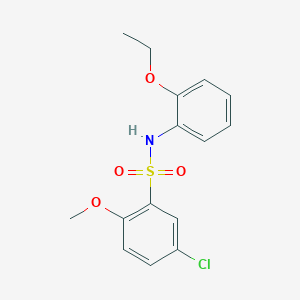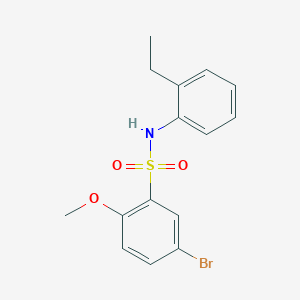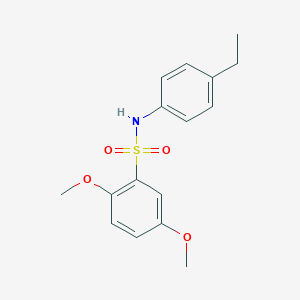
N'-(5-nitro-2-oxoindol-3-yl)heptanehydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N'-(5-nitro-2-oxoindol-3-yl)heptanehydrazide, commonly known as NOIH, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicine, agriculture, and environmental science. NOIH is a yellow crystalline powder that is soluble in organic solvents and has a molecular weight of 312.36 g/mol.
作用機序
The mechanism of action of NOIH is not fully understood. However, it is believed to work through the inhibition of various enzymes and metabolic pathways. In bacteria, NOIH has been shown to inhibit the activity of DNA gyrase and topoisomerase IV, which are essential enzymes for DNA replication and cell division. In cancer cells, NOIH has been shown to induce apoptosis through the activation of caspases and the upregulation of pro-apoptotic proteins.
Biochemical and Physiological Effects
NOIH has been shown to have various biochemical and physiological effects. In bacteria, NOIH has been shown to inhibit the growth and replication of cells, leading to cell death. In cancer cells, NOIH has been shown to induce apoptosis, leading to cell death. Additionally, NOIH has been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
実験室実験の利点と制限
NOIH has several advantages for lab experiments. It is relatively easy to synthesize and purify, making it readily available for research. Additionally, it has been shown to have a wide range of applications, making it a versatile compound for various fields of study.
However, there are also limitations to using NOIH in lab experiments. It has been shown to have low solubility in water, which can make it difficult to work with in aqueous solutions. Additionally, the mechanism of action of NOIH is not fully understood, which can make it challenging to interpret experimental results.
将来の方向性
There are several future directions for research on NOIH. In medicine, further studies are needed to determine the efficacy of NOIH as a cancer therapy and to identify the specific mechanisms of action. In agriculture, further studies are needed to determine the effectiveness of NOIH as a pesticide and to assess its potential impact on non-target organisms. In environmental science, further studies are needed to determine the effectiveness of NOIH in removing heavy metals from contaminated water and to assess its potential impact on aquatic ecosystems.
Conclusion
In conclusion, NOIH is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It can be synthesized through a multistep reaction and has been shown to have antimicrobial, anticancer, insecticidal, herbicidal, and water treatment properties. The mechanism of action of NOIH is not fully understood, but it is believed to work through the inhibition of various enzymes and metabolic pathways. While there are advantages to using NOIH in lab experiments, there are also limitations, and further research is needed to fully understand its potential applications.
合成法
NOIH can be synthesized through a multistep reaction involving the condensation of 5-nitroisatin and heptanehydrazide in the presence of a catalyst. The reaction is carried out in an organic solvent, and the resulting product is purified through recrystallization. The purity of the product can be confirmed through various analytical techniques, including nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.
科学的研究の応用
NOIH has been studied extensively for its potential applications in various fields. In medicine, NOIH has been shown to have antimicrobial and anticancer properties. It has been found to inhibit the growth of various bacterial strains, including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. Additionally, NOIH has been shown to induce apoptosis in cancer cells, making it a potential candidate for cancer therapy.
In agriculture, NOIH has been studied for its potential use as a pesticide. It has been found to have insecticidal properties against various pests, including aphids and whiteflies. Furthermore, NOIH has been shown to have herbicidal properties, making it a potential candidate for weed control.
In environmental science, NOIH has been studied for its potential use in water treatment. It has been found to be effective in removing heavy metals from contaminated water, making it a potential candidate for wastewater treatment.
特性
分子式 |
C15H18N4O4 |
|---|---|
分子量 |
318.33 g/mol |
IUPAC名 |
N//'-(5-nitro-2-oxoindol-3-yl)heptanehydrazide |
InChI |
InChI=1S/C15H18N4O4/c1-2-3-4-5-6-13(20)17-18-14-11-9-10(19(22)23)7-8-12(11)16-15(14)21/h7-9H,2-6H2,1H3,(H,17,20)(H,16,18,21) |
InChIキー |
DHMGMSPCIHSYGX-UHFFFAOYSA-N |
異性体SMILES |
CCCCCCC(=O)NNC1=C2C=C(C=CC2=NC1=O)[N+](=O)[O-] |
SMILES |
CCCCCCC(=O)NNC1=C2C=C(C=CC2=NC1=O)[N+](=O)[O-] |
正規SMILES |
CCCCCCC(=O)NNC1=C2C=C(C=CC2=NC1=O)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



